2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid chemical properties
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid chemical properties
Title: Engineering Molecular Complexity: A Technical Guide to the Chemical Properties and Applications of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid
Executive Summary
In modern drug discovery and synthetic chemistry, the strategic selection of molecular building blocks dictates the success of downstream library generation and target engagement. 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (CAS: 2377611-20-4) is a highly specialized, multifunctional reagent that bridges the gap between transition-metal catalysis and chemical biology[1].
Unlike simple phenylboronic acids, this molecule features a tripartite functional architecture:
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A Pyridine Core: Provides a rigid, basic scaffold that can participate in hydrogen bonding and metal coordination.
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A 4-Position Boronic Acid: Acts as both a premier cross-coupling partner for carbon-carbon bond formation and a reversible covalent warhead for targeting nucleophilic amino acids (e.g., serine, threonine)[2].
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A 2-Position Bis(2-hydroxyethyl)carbamoyl Group: A massive solubility-enhancing motif that acts as a dual hydrogen-bond donor/acceptor, drastically altering the molecule's partition coefficient (LogP) and preventing premature aggregation in aqueous media.
This whitepaper deconstructs the physicochemical properties of this compound, explains the causality behind its behavior in synthetic workflows, and provides self-validating protocols for its application in both Suzuki-Miyaura coupling and covalent inhibitor design.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is critical for predicting its behavior in solution. The presence of the bis(2-hydroxyethyl)carbamoyl group significantly increases the hydrophilicity of the molecule. In drug development, appending such highly polar groups is a proven strategy to improve the aqueous solubility of lipophilic drug candidates or to restrict molecules from crossing the blood-brain barrier (BBB).
Furthermore, the electron-withdrawing nature of the carbamoyl group at the 2-position modulates the electron density of the pyridine ring. This electronic effect makes the 4-boronic acid slightly more electrophilic than a standard phenylboronic acid, which accelerates its transition from a trigonal planar ( sp2 ) state to a reactive tetrahedral boronate ( sp3 ) state in the presence of a base or nucleophile[3].
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Experimental Design |
| CAS Number | 2377611-20-4[1] | Essential for exact reagent sourcing and inventory tracking. |
| Molecular Formula | C 10 H 15 BN 2 O 5 [1] | Defines stoichiometric calculations for coupling reactions. |
| Molecular Weight | 254.05 g/mol [1] | Standardizes molarity in high-throughput screening assays. |
| H-Bond Donors | 4 (2x Alkyl-OH, 2x B-OH) | High solvation in protic solvents; necessitates polar aprotic/aqueous solvent mixtures for reactions. |
| H-Bond Acceptors | 6 | Strong interaction with target protein active sites and aqueous media. |
| Boronic Acid Geometry | Trigonal Planar ( sp2 ) | Requires base activation (e.g., K 2 CO 3 ) to form the active tetrahedral boronate for transmetalation. |
Mechanistic Utility in Synthetic Workflows
The Suzuki-Miyaura Cross-Coupling Dynamics
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation[4]. However, coupling heteroaryl boronic acids—specifically pyridyl boronic acids—often presents challenges such as protodeboronation or catalyst poisoning via nitrogen coordination[5].
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid overcomes some of these limitations. The bulky carbamoyl group at the 2-position provides steric shielding to the pyridine nitrogen, reducing its ability to irreversibly bind and deactivate the Palladium(0) catalyst. To ensure successful transmetalation, the boronic acid must be activated by a base to form the electron-rich tetrahedral boronate complex, which readily transfers the functionalized pyridine ring to the Pd(II) center[6].
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.
Protocol A: Self-Validating Suzuki-Miyaura Coupling
To maximize yield and prevent catalyst deactivation, this protocol utilizes a bidentate ligand (dppf) and a biphasic solvent system.
Objective: Synthesize a functionalized biaryl library core. Causality Check: The use of Pd(dppf)Cl 2 is deliberate; the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination while resisting displacement by the pyridine nitrogen of the substrate.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under N 2 atmosphere, combine the aryl halide (1.0 eq) and 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (1.2 eq). Reasoning: A slight excess of the boronic acid compensates for any minor protodeboronation.
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Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 eq).
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Base Activation: Add aqueous K 2 CO 3 (2.0 M, 3.0 eq). Reasoning: The aqueous base is strictly required to convert the trigonal boronic acid into the reactive tetrahedral boronate, which is the actual species undergoing transmetalation.
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Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H 2 O (4:1 v/v). Reasoning: The high polarity of the bis(2-hydroxyethyl)carbamoyl group requires water for complete dissolution, while dioxane solubilizes the aryl halide.
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Reaction: Heat the biphasic mixture to 85°C for 12 hours under vigorous stirring.
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Validation/Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The presence of the highly polar diol motif means the product may partition into the aqueous layer if the pH is not carefully controlled; extract the aqueous layer with 10% MeOH in DCM to ensure full recovery.
Strategic Applications in Chemical Biology
Beyond synthetic chemistry, boronic acids are privileged pharmacophores in chemical biology. They act as reversible covalent inhibitors for serine and threonine proteases (e.g., the proteasome, β -lactamases, and viral proteases)[2].
When 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid enters an enzyme's active site, the electrophilic boron atom undergoes nucleophilic attack by the catalytic serine's hydroxyl group. This forms a stable, tetrahedral boronate complex that mimics the enzyme's natural tetrahedral transition state[2]. Because this bond is reversible, it avoids the permanent toxicity often associated with irreversible covalent modifiers (like Michael acceptors), while still achieving extended target residence times[3].
Caption: Reversible covalent binding mechanism of boronic acids to nucleophilic residues.
Protocol B: Time-Dependent Serine Protease Inhibition Assay
Because boronic acid binding involves a change in hybridization and geometry, the inhibition is often time-dependent[7]. Standard IC 50 assays without pre-incubation will yield artificially weak binding data.
Objective: Determine the true binding affinity (K i ) of the boronic acid derivative against a target serine protease. Causality Check: Pre-incubation is mandatory. The formation of the dative covalent bond between the boron atom and the catalytic serine is a slow-binding process compared to non-covalent interactions.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Reasoning: The high aqueous solubility of this specific compound eliminates the need for high DMSO concentrations, preventing solvent-induced enzyme denaturation.
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Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in a 96-well microtiter plate.
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Pre-Incubation (Critical Step): Add the target serine protease (e.g., 10 nM final concentration) to the compound wells. Incubate at 37°C for 60 minutes. Reasoning: This allows the system to reach thermodynamic equilibrium for the reversible covalent bond formation.
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Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate specific to the target enzyme.
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Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0 ) for each well.
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Validation: Plot fractional activity ( Vi/V0 ) versus inhibitor concentration. A shift in the IC 50 curve between a 0-minute and 60-minute pre-incubation validates the covalent, slow-binding mechanism.
Conclusion
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is far more than a simple cross-coupling reagent. Its rational design—combining the coordinating power of pyridine, the reversible covalent reactivity of boronic acid, and the extreme hydrophilicity of the bis(2-hydroxyethyl)carbamoyl group—makes it a highly versatile tool. Whether utilized to append solubilizing motifs onto lipophilic drug cores via Suzuki-Miyaura coupling or deployed directly as an active warhead for serine protease inhibition, understanding its physicochemical causality is the key to unlocking its full potential in application science.
References
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Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 Title: Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
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Boron Containing Compounds as Protease Inhibitors Title: Boron Containing Compounds as Protease Inhibitors | Chemical Reviews Source: ACS Publications URL:[Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / Angew Chem Int Ed Engl. URL:[Link]
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Suzuki reaction Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
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Unexpected Tricovalent Binding Mode of Boronic Acids within the Active Site of a Penicillin-Binding Protein Title: Unexpected Tricovalent Binding Mode of Boronic Acids within the Active Site of a Penicillin-Binding Protein Source: ACS Publications URL:[Link]
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Suzuki Coupling Mechanism and Applications Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid | 2377611-20-4 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
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